Ethyl violet
Overview
Description
Ethyl violet, also known as basic violet 4, is a basic dye that has been the subject of various studies due to its interaction with different substances and its behavior under various conditions. The adsorption of ethyl violet from aqueous solutions onto adsorbents like regenerated spent bleaching earth (RSBE) has been investigated, showing that the process fits well with the pseudo-second-order reaction model . Additionally, ethyl violet has been used in studies to understand its interaction with nucleic acids, which is mainly through electrostatic interactions and hydrogen bond formation . The binding of ethyl violet to RNA has also been explored, leading to the development of a novel method for the determination of RNA using ethyl violet as a labeling agent .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of ethyl violet, they do provide insights into the synthesis of related compounds. For instance, ethylene, which is the simplest organic molecule with a double bond, undergoes polymerization under high pressure to form polyethylene . This process is somewhat related to the synthesis of complex organic molecules like ethyl violet, as it involves the transformation of simple organic molecules into more complex structures.
Molecular Structure Analysis
The molecular structure of ethyl violet plays a crucial role in its interactions and the resulting chemical reactions. The studies have shown that ethyl violet can bind to nucleic acids, and this binding is influenced by the molecular structure of the dye, which allows for electrostatic interactions and hydrogen bonding . The structure-related properties are essential for the development of analytical applications, such as the spectrophotometric determination of RNA .
Chemical Reactions Analysis
Ethyl violet undergoes various chemical reactions, including photocatalytic degradation. When exposed to UV light in the presence of ZnO dispersions, ethyl violet degrades through competitive reactions such as N-de-ethylation and oxidative degradation, with multiple intermediates identified . The photocatalytic activity of TiO2 can also be modified by β-Cyclodextrin to enhance the decoloration of ethyl violet dye under UV-A light irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl violet have been analyzed in different contexts. The adsorption characteristics of ethyl violet onto RSBE were studied, revealing that the adsorption is endothermic in nature . The photocatalytic decoloration efficiency and the mineralization of ethyl violet were also investigated, providing insights into the dye's behavior under light irradiation and in the presence of catalysts .
Scientific Research Applications
1. Adsorption Studies
Ethyl violet (EV) has been studied extensively in adsorption research. Ahmed et al. (2021) investigated the adsorptive removal of EV from aqueous solutions using used black tea leaves as a low-cost adsorbent, finding it to be a feasible and spontaneous process (Ahmed, Islam, & Hossain, 2021). Similarly, Tsai et al. (2005) explored the adsorption of ethyl violet on regenerated spent bleaching earth, demonstrating its efficiency and endothermic nature (Tsai, Chang, Lai, & Lo, 2005).
2. Photocatalytic Activity
The modification of TiO2 photocatalytic activity by β-Cyclodextrin in the decoloration of EV was studied by Velusamy et al. (2012), highlighting the enhanced efficiency of TiO2-β-CD/UV-A light system over TiO2/UV-A light system (Velusamy, Pitchaimuthu, Rajalakshmi, & Kannan, 2012). Wang et al. (2007) also investigated the sonocatalytic degradation of EV using TiO2, finding significant degradation efficiency in different conditions (Wang, Jiang, Zhang, Zhang, Ma, Zhang, Zhao, & Zhang, 2007).
3. Interaction with Nucleic Acids
Liu et al. (2009) reported on the interaction between EV and nucleic acids, using ethyl violet as a resonance light scattering probe for determining nucleic acids, indicating electrostatic interactions and hydrogen bond formation (Liu, Lu, Huang, Yu, & Zi, 2009). Yan-qin (2004) developed a method for determining RNA using EV as a labeling agent, showing high sensitivity and selectivity (Yan-qin, 2004).
4. Medical Applications
Murai et al. (2022) evaluated the use of EV as an alternative to crystal violet for vessel wall visualization during vascular anastomosis, finding it to be an effective alternative (Murai, Matano, Isayama, Nounaka, & Morita, 2022).
5. Environmental and Analytical Applications
Chen et al. (2006) studied the photodegradation of EV in TiO2 suspensions under visible light, providing insights into potential applications in wastewater treatment (Chen, Lu, & Chung, 2006). Wen-li (2011) explored the use of ethyl violet for microemulsion spectrophotometry in determining phosphorus in steel (Wen-li, 2011).
6. Industrial Application
Yahya et al. (2022) developed an electrochemical sensor for the detection and degradation of EV in aqueous systems, highlighting its potential for industrial applications (Yahya, Shah, Kokab, Ullah, Hakeem, Hayat, Haleem, & Shah, 2022).
Safety And Hazards
Ethyl violet is highly flammable . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be breathed in as dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N3.ClH/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;/h13-24H,7-12H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVICFMRAVNKDOE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038913 | |
Record name | Basic Violet 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Olive green powder; [Acros Organics MSDS] | |
Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl violet | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14214 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Ethyl violet | |
CAS RN |
2390-59-2 | |
Record name | Basic Violet 4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2390-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 42600 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl violet | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Basic Violet 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC VIOLET 4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94UZ9RD7TJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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